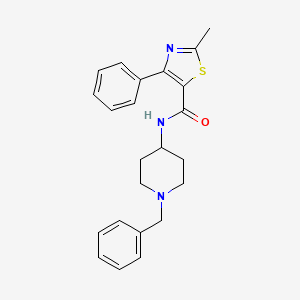

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C23H25N3OS |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C23H25N3OS/c1-17-24-21(19-10-6-3-7-11-19)22(28-17)23(27)25-20-12-14-26(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3,(H,25,27) |

InChI Key |

USRBUHAJKDPLOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Route

Treatment with thionyl chloride (SOCl₂) in dichloromethane or 1,2-dichloroethane at 35–50°C generates 2-methyl-4-phenylthiazole-5-carbonyl chloride. Subsequent reaction with 1-benzylpiperidin-4-amine in dichloromethane with triethylamine as a base yields the final carboxamide.

Acid Chloride Synthesis

Direct Coupling with EDCI/DMAP

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane under argon. This method avoids handling corrosive acid chlorides and achieves comparable yields (50–66%).

Coupling Conditions

| Parameter | Detail | Yield | Source |

|---|---|---|---|

| Coupling Agent | EDCI/DMAP | 50–66% | |

| Solvent | Dichloromethane | — | |

| Reaction Time | 48 hours | — |

Optimization Strategies and Challenges

Regioselectivity in Thiazole Formation

The position of methyl and phenyl groups on the thiazole ring is controlled by the α-haloketone structure. Using ethyl 2-bromo-4-phenylacetoacetate ensures methyl occupies position 2 and phenyl occupies position 4.

Purification Challenges

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

For example, in basic hydrolysis, the carboxamide reacts with 10% NaOH under reflux to form a carboxylate intermediate, which is acidified to isolate the free carboxylic acid .

Alkylation at the Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes alkylation with alkyl halides or benzyl halides, enabling structural diversification. This reaction modifies the compound’s pharmacological profile by altering steric and electronic properties.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| Nucleophilic substitution | Benzyl bromide, Et₃N | N-(1-dibenzylpiperidin-4-yl) derivative | |

| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt |

In a representative protocol, treatment with benzyl bromide and triethylamine in methanol under reflux introduces a second benzyl group at the piperidine nitrogen .

Oxidation of the Benzyl Group

The benzyl substituent on the piperidine ring is susceptible to oxidation, forming metabolites or intermediates for further synthesis.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| Strong oxidative conditions | KMnO₄, H₂SO₄ | Benzoic acid derivative | |

| Mild oxidation | Ozone, then reductive workup | Benzaldehyde derivative |

Controlled oxidation with potassium permanganate in acidic media converts the benzyl group to a benzoic acid moiety, enhancing water solubility.

Functionalization of the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitution reactions, though steric hindrance from the methyl and phenyl groups limits reactivity.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| Halogenation | NBS, AIBN | 4-Bromo-2-methyl-4-phenyl-1,3-thiazole derivative | |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted thiazole |

Halogenation using N-bromosuccinimide (NBS) introduces bromine at the 4-position of the thiazole ring, enabling cross-coupling reactions.

Coupling Reactions via the Carboxamide

The carboxamide group serves as a handle for forming urea or thiourea derivatives via reaction with isocyanates or thioisocyanates.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| Urea formation | Phenyl isocyanate | N-phenylurea derivative | |

| Thiourea formation | Benzoyl chloride, NH₄SCN | Thiocarboxamide analog |

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Various derivatives of thiazole compounds have been evaluated for their efficacy against different microbial strains.

Case Study: Antimicrobial Evaluation

A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain derivatives had MIC values as low as 1.27 µM against resistant strains .

| Compound | MIC (µM) | Target Strain |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Anticancer Properties

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has been investigated for its anticancer properties. The compound's structure allows it to interact with biological targets implicated in cancer cell proliferation.

Case Study: Anticancer Activity

Research indicates that this compound and its derivatives can inhibit cancer cell growth in various human cancer cell lines. One notable study found that specific derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU) against colorectal carcinoma cells (HCT116) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

Neurological Applications

The compound has also been explored for its potential as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders.

Case Study: Muscarinic Receptor Antagonism

A patent describes the use of derivatives of this compound as antagonists for muscarinic receptors, particularly M4 receptors. These receptors are implicated in several neurological conditions, and targeting them may provide therapeutic benefits for diseases such as Alzheimer’s and schizophrenia .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine/Benzyl Substituents

a) Compound 32 (Group 3)

- Structure: Features an N-(1-benzylpiperidin-4-yl) sidechain attached to a 9-aminoacridine core.

- Activity : Exhibits potent antiprion activity. Modifications to the benzyl group (e.g., homologation, substituent variations) were explored to optimize pharmacokinetics .

- Key Difference : The acridine core distinguishes it from the thiazole-based target compound, yet the shared benzylpiperidine moiety underscores its role in bioactivity.

b) Minzasolmine (WHO-INN Proposed Name)

- Structure : N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide.

- Activity : Inhibits alpha-synuclein oligomerization, targeting neurodegenerative diseases like Parkinson’s.

- Comparison: Replaces benzylpiperidine with a 4-methylpiperazinyl group and incorporates an indole-hexyl chain, shifting therapeutic focus to synucleinopathies .

Thiazole Carboxamides with Heterocyclic Variations

a) Dasatinib (BMS-354825)

- Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide.

- Activity : Pan-Src kinase inhibitor approved for leukemia.

- Comparison : The pyrimidine-piperazine substituent replaces the phenyl and benzylpiperidine groups, demonstrating how scaffold variations redirect activity toward kinase inhibition .

b) Ethaboxam (ISO Name)

- Structure: N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide.

- Activity : Agricultural fungicide targeting oomycete pathogens.

- Comparison: Incorporates a cyano-thiophenyl group and ethylamino substitution, highlighting agrochemical applications versus human therapeutics .

Anti-Inflammatory and Analgesic Thiazole Carboxamides

- Compounds 2a and 3a: Structure: N-(4-chlorophenyl)-2-(trifluoroacetylamino)-1,3-thiazole-5-carboxamide (2a) and its deacetylated derivative (3a). Activity: Reduce nitrite and PGE2 levels in RAW 267.7 cells, comparable to indomethacin. Comparison: The 4-chlorophenyl substituent and absence of piperidine groups result in anti-inflammatory rather than antiprion effects .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring and a piperidine moiety. Its chemical formula is , with a molecular weight of approximately 342.46 g/mol. The presence of the benzylpiperidine group enhances its interaction with biological targets, particularly in the central nervous system.

Research indicates that this compound exhibits a range of biological activities, primarily through:

- Receptor Modulation : The compound acts as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders .

- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors (AChEIs), which are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .

- Antitumor Activity : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways and promoting cell cycle arrest .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antitumor Studies : In vitro studies have shown that derivatives similar to this compound can significantly reduce tumor volume and weight in animal models without notable side effects . These findings highlight the compound's potential as an anticancer agent.

- Neuroprotective Properties : Several studies have explored the neuroprotective effects of related compounds on neuronal cells. For instance, compounds with similar structural motifs have been shown to protect against oxidative stress-induced neuronal death .

- Pharmacokinetics and Toxicology : Research into the pharmacokinetic profile of thiazole derivatives indicates favorable absorption and distribution characteristics, although detailed toxicological studies are still required to ascertain safety profiles for clinical use .

Q & A

Q. What synthetic strategies are recommended for preparing N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide?

- Methodology : Utilize a multi-step synthesis involving: (i) Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under basic conditions. (ii) Amide coupling : React 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid with 1-benzylpiperidin-4-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt). (iii) Purification : Chromatographic techniques (e.g., silica gel) or recrystallization from ethanol/water mixtures.

- Validation : Confirm intermediate structures via -NMR and LC-MS. Final product purity should exceed 95% (HPLC) .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Techniques :

- X-ray crystallography : Resolve crystal structures using SHELX software for bond-length/angle validation .

- Spectroscopy : Compare experimental -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (carbonyl signal ~165 ppm) with computational predictions (DFT methods).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via high-resolution ESI-MS .

Advanced Research Questions

Q. What experimental frameworks are suitable for analyzing the compound’s kinase inhibition profile?

- Assay Design : - In vitro kinase assays : Screen against Src-family kinases (e.g., c-Src, Abl) using ATP-competitive fluorescence polarization assays. Include dasatinib (BMS-354825) as a positive control [[12]][[16]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.